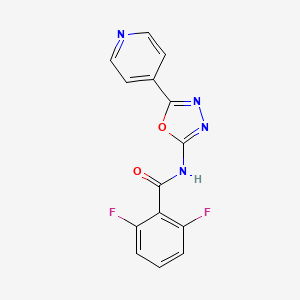
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O/c18-11-13-10-16-17 (14-8-4-5-9-14)15 (13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of pyrazole derivatives due to their significant potential in pharmaceutical and material sciences. For instance, the synthesis of novel chitosan Schiff bases based on heterocyclic moieties like pyrazole derivatives has been reported. These compounds have been characterized by various methods including FTIR, NMR, and X-ray diffraction, highlighting their potential in antimicrobial applications (Hamed et al., 2020).
Antimicrobial Activity
The antimicrobial activity of pyrazole-derived compounds has been a significant area of interest. For example, synthesized pyrazole derivatives have shown activity against a range of bacteria and fungi. The biological activity of these compounds has been screened, revealing their potential as antimicrobial agents. The variation in antimicrobial activity among different derivatives suggests the influence of molecular structure on biological efficacy (Hamed et al., 2020).
Crystallography and Material Science
Crystallographic studies have provided insight into the molecular structure of pyrazole derivatives, facilitating the exploration of their physical properties and potential applications in material science. The characterization of these compounds through X-ray diffraction methods has revealed detailed structural information, essential for understanding their interaction mechanisms and potential applications in designing new materials (Cunjin Xu & Yan-Qin Shi, 2011).
Antioxidant and Anti-inflammatory Activity
The exploration of antioxidant and anti-inflammatory properties of pyrazole derivatives has been conducted, indicating their potential in medicinal chemistry. The synthesis of specific pyrazole carbaldehyde derivatives and their evaluation for these activities have shown promising results, suggesting their applicability in developing new therapeutic agents (Bono Naga Sudha et al., 2021).
Fluorescence and Photophysical Properties
The study of photophysical properties of pyrazole derivatives, including fluorescence, has revealed their potential in developing new fluorescent dyes and materials. The impact of specific substituents on the absorption and emission characteristics of these compounds has been investigated, offering insights into their application in sensing and optical materials (S. Patil et al., 2010).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
The primary target of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is the Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of the Leishmania parasite, which causes leishmaniasis .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the enzyme’s active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the active site of LmPTR1 inhibits the enzyme’s function, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The inhibition of LmPTR1 disrupts the biochemical pathways involved in the survival and proliferation of the Leishmania parasite
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This means that the compound is effective in inhibiting the growth and proliferation of the Leishmania parasite in laboratory conditions .
特性
IUPAC Name |
1-cyclopentyl-5-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-16-17(14-8-4-5-9-14)15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNLMBQOMSRAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2745129.png)
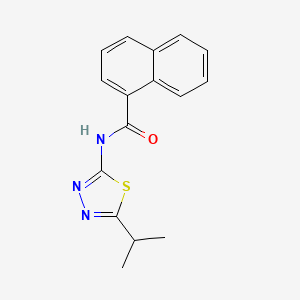
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)
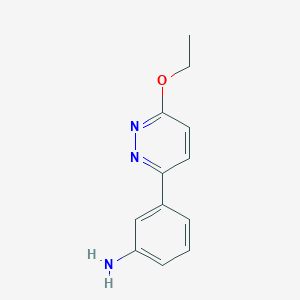
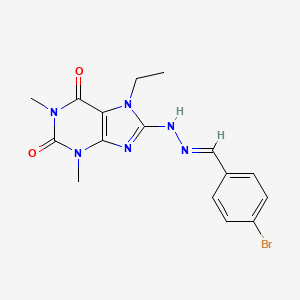
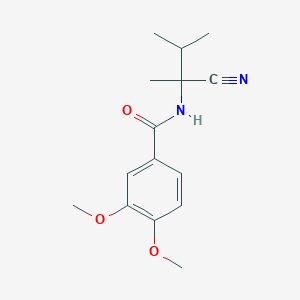
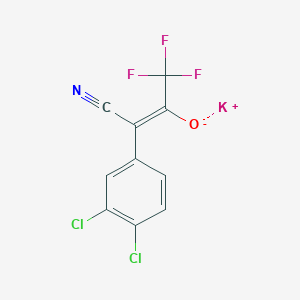
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2745140.png)
![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)
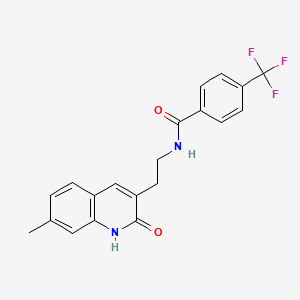
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2745147.png)
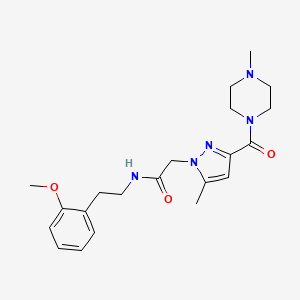
![1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745150.png)
